molecular formula C10H7BrF4O2 B14773833 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone

Katalognummer: B14773833
Molekulargewicht: 315.06 g/mol
InChI-Schlüssel: PHWWZEDJZWATOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, ethoxy, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

    Fluorination: The incorporation of a fluorine atom into the phenyl ring.

    Trifluoroacetylation: The attachment of a trifluoromethyl group to the ethanone moiety.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Specific details on the industrial synthesis of this compound are proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone include:

    2-Bromo-3-ethoxy-6-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    (2-Bromo-3-ethoxy-6-fluorophenyl)(furan-2-yl)methanol:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H7BrF4O2

Molekulargewicht

315.06 g/mol

IUPAC-Name

1-(2-bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7BrF4O2/c1-2-17-6-4-3-5(12)7(8(6)11)9(16)10(13,14)15/h3-4H,2H2,1H3

InChI-Schlüssel

PHWWZEDJZWATOS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.